molecular formula C15H14N2O3 B2507278 3,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide CAS No. 878127-12-9

3,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide

Cat. No. B2507278
CAS RN: 878127-12-9
M. Wt: 270.288
InChI Key: HCBYEZZEQIMRQY-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide, also known as DMXAA, is a small molecule that has been studied extensively for its potential as an anti-cancer agent. DMXAA was first isolated from the Australian plant, Duboisia myoporoides, and has since been synthesized in the laboratory. The molecule has shown promise in pre-clinical studies and has undergone clinical trials as a cancer treatment.

Scientific Research Applications

Pharmacokinetic Modeling and Metabolic Profiling

  • A study demonstrated the use of humanized chimeric mice to simulate human plasma concentration-time profiles of a partial glucokinase activator and its N-demethylated metabolite, highlighting the model's potential for studying human-specific metabolism of drug candidates (Kamimura et al., 2017).
  • Another research focused on the metabolites in safety testing (MIST) assessment of a glucokinase activator during early clinical development, providing insights into the compound's metabolic pathways, including oxidative and hydrolytic routes, and its implications for therapeutic applications (Sharma et al., 2014).

Synthesis and Biological Activities

  • The synthesis of novel benzodifuranyl derivatives and their evaluation as anti-inflammatory and analgesic agents was reported, showcasing the potential therapeutic applications of benzofuran derivatives in treating inflammation and pain (Abu‐Hashem et al., 2020).
  • Research on the oxidation chemistry of dimethyluric acid and its derivatives provided insights into the electrochemical and enzyme-catalyzed mechanisms, offering a foundation for understanding the chemical behavior of such compounds in biological systems (Chen & Dryhurst, 1984).

properties

IUPAC Name

3,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-8-4-5-12-11(6-8)10(3)14(19-12)15(18)16-13-7-9(2)20-17-13/h4-7H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBYEZZEQIMRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801321922
Record name 3,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57262544
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

878127-12-9
Record name 3,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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